

# In silico modeling of 4-(2-Chlorophenyl)butan-2-amine interactions

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## Compound of Interest

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860

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An In-Depth Technical Guide to the In Silico Modeling of **4-(2-Chlorophenyl)butan-2-amine** (SK609) Interactions

## Executive Summary: The Dual-Target Paradigm

The compound **4-(2-Chlorophenyl)butan-2-amine**, widely designated in literature as SK609, represents a novel class of "atypical" psychostimulants. Unlike traditional agents (e.g., Methylphenidate, Amphetamine) that broadly inhibit monoamine transporters, SK609 exhibits a highly specific dual mechanism:

- Dopamine D3 Receptor (D3R) Agonism: It acts as a selective, G-protein biased agonist (non-arrestin recruiting).<sup>[1][2][3]</sup>
- Norepinephrine Transporter (NET) Inhibition: It functions as a selective NET inhibitor and substrate, sparing the Dopamine Transporter (DAT).

This guide provides a rigorous in silico framework for modeling the interactions of SK609. It moves beyond basic docking to address the specific challenges of modeling active-state GPCR conformations (D3R) and transporter substrate translocation (NET).

## Ligand Preparation & Conformational Analysis

Accurate modeling begins with the precise definition of the ligand's stereochemical and protonation states.

## Stereochemistry and Protonation

SK609 possesses a chiral center at the C2 position.

- **Active Isomer:** Literature often points to the (S)-isomer for amphetamine derivatives, but specific SK609 synthesis often yields racemic mixtures or specific (R)-isomers depending on the precursor. In silico protocols must dock both enantiomers (2R and 2S) to determine the eutomer (active isomer).
- **Physiological State:** At physiological pH (7.4), the aliphatic amine ( ) is protonated.
  - **Action:** Model the ammonium cation ( ). This is critical for the salt-bridge interaction with Asp110 in D3R.

## Protocol: Ligand Setup

- **Generation:** Generate 3D coordinates from SMILES: CC(N)CCC1=CC=CC=C1Cl.
- **Protonation:** Use Epik (Schrödinger) or Avogadro (Open Source) to set pH = 7.4.
- **Energy Minimization:** Apply the OPLS4 or MMFF94 force field.
- **Conformational Search:** Perform a ConfGen search (water solvent model) to identify low-energy rotamers of the butyl chain.

## Target 1: Dopamine D3 Receptor (Active State Modeling)

Modeling SK609 at the D3R requires an active state conformation. Most crystal structures (e.g., PDB: 3PBL) are in the inactive state bound to antagonists (e.g., Eticlopride). Docking an agonist into an inactive structure will yield false negatives.

## Structural Template Selection

- Inactive Template: PDB 3PBL (High resolution, human D3R).
- Active Template: PDB 6CM4 (Active D2R structure) or 7CMU (Cryo-EM Active D3R).
- Strategy: If a high-res active D3 structure is unavailable, build a Homology Model of the active D3R using the active D2R (PDB: 6CM4) as a template.

## The Binding Pocket (Orthosteric Site)

Key residues identified in SK609 SAR studies:

- Asp110 (TM3): Forms a conserved salt bridge with the protonated amine.
- His349 (TM6): Involved in "aryl interactions" (pi-pi stacking or T-shaped).
- TM5/TM6 Hydrophobic Residues: Accommodate the 2-chlorophenyl tail.

## Workflow: Induced Fit Docking (IFD)

Standard rigid docking fails here because the receptor must accommodate the agonist-induced conformational change (TM6 outward movement).

Step-by-Step Protocol:

- Grid Generation: Center the grid on Asp110. Box size:  
Å.
- Constraint Setup: Define a mandatory H-bond/Salt Bridge constraint on Asp110.
- Docking Algorithm: Use Glide IFD (Induced Fit Docking) or AutoDock Vina with flexible side chains (Asp110, Phe346, His349).
- Scoring: Prioritize poses that show:
  - Amine-Asp110 distance  
Å.

- Phenyl ring orientation toward TM6/TM5.
- G-protein bias indicators: Interaction with Ser/Thr residues in the intracellular loop region (if modeling full complex).

## Target 2: Norepinephrine Transporter (NET)[1][4][5][6][7]

SK609 is a NET inhibitor and substrate.[1][4][5] Modeling this requires a transporter model in the outward-open conformation.

### Homology Modeling of hNET

The human NET (hNET) lacks a high-res crystal structure.

- Template:Drosophila Dopamine Transporter (dDAT) (PDB: 4M48) is the standard template due to high sequence identity ( ).
- AlphaFold: The AlphaFold predicted structure (AF-P23975-F1) is a viable alternative but requires relaxation in a membrane bilayer.

### Docking into the S1 Site

The primary substrate binding site (S1) is deep within the core.

- Key Residues:Asp75 (equivalent to Asp79 in DAT) is the anchor for the ammonium group.
- Chlorine Interaction: The 2-chloro substituent likely occupies a hydrophobic sub-pocket formed by TM3 and TM8, differentiating it from unsubstituted substrates.

### Molecular Dynamics (MD) Simulation

Static docking provides a snapshot; MD simulation validates the stability of the complex and the "biased" nature of the signaling.

### System Setup (GROMACS/Desmond)

- Membrane: Embed the Protein-Ligand complex in a POPC lipid bilayer.
- Solvation: TIP3P water model, neutralized with .
- Force Field:
  - Protein: CHARMM36m or AMBER ff14SB.
  - Ligand: CGenFF or GAFF2 (parameterized via Acpype).

## Production Run Protocol

- Minimization: Steepest descent (5000 steps).
- Equilibration:
  - NVT (1 ns) with position restraints on protein/ligand.
  - NPT (1 ns) to stabilize density.
- Production: 100 ns - 500 ns run at 310 K.

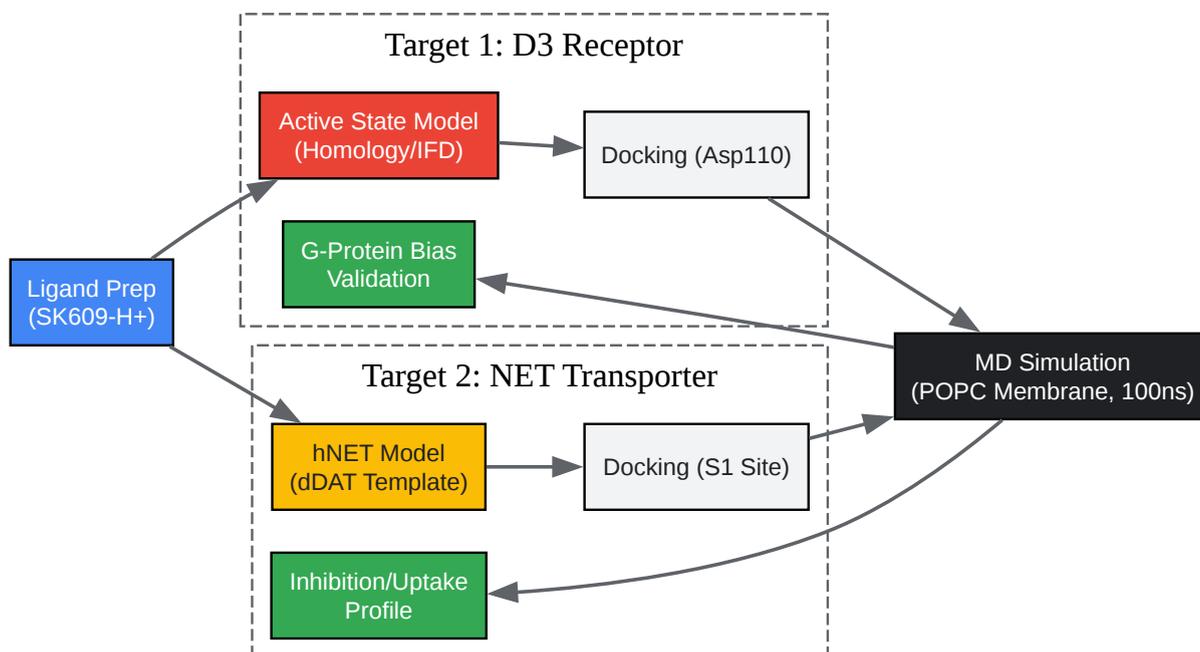
## Analysis Metrics

- RMSD: Ligand stability within the pocket ( $\text{\AA}$  deviation).
- Hydrogen Bond Lifetime: Quantify the persistence of the Asp110-Amine salt bridge.
- TM6 Movement: Monitor the distance between TM3 and TM6 intracellular ends to verify active-state maintenance (for D3R).

## Quantitative Data Summary

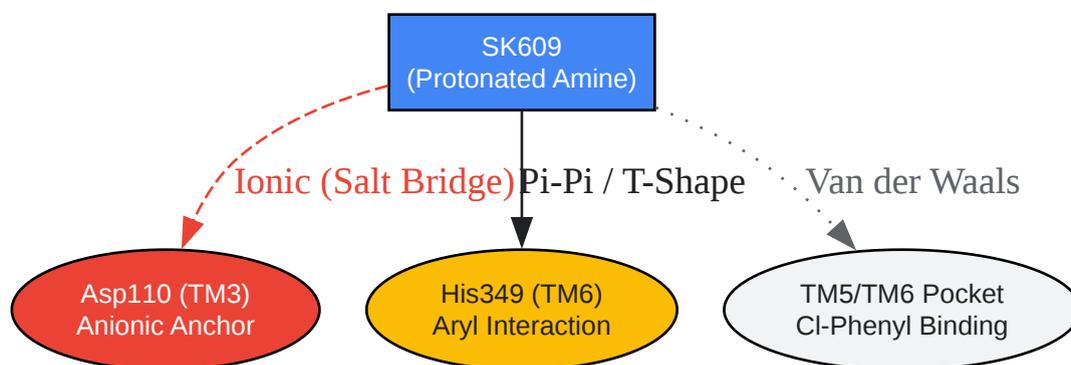
| Parameter              | Dopamine D3 Receptor (D3R)      | Norepinephrine Transporter (NET)     |
|------------------------|---------------------------------|--------------------------------------|
| Primary Interaction    | Salt Bridge (Asp110)            | Salt Bridge (Asp75)                  |
| Secondary Interaction  | Pi-Pi / Aryl (His349)           | Hydrophobic (TM3/TM8)                |
| Binding Affinity ( / ) | nM (Agonist High Affinity)      | nM ( )                               |
| Functional Outcome     | G-protein Biased Agonism        | Inhibition / Substrate Translocation |
| PDB Template           | 3PBL (Inactive) / 7CMU (Active) | 4M48 (dDAT Homology)                 |

## Visualization: Interaction Pathways



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Figure 1: Comprehensive in silico workflow for modeling the dual-target mechanism of SK609.



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Figure 2: Schematic of the SK609 binding mode within the Dopamine D3 Receptor orthosteric pocket.

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